molecular formula C8H5Cl2FO2 B1446299 3,4-Dichloro-5-fluorophenylacetic acid CAS No. 1803728-35-9

3,4-Dichloro-5-fluorophenylacetic acid

Cat. No.: B1446299
CAS No.: 1803728-35-9
M. Wt: 223.02 g/mol
InChI Key: NRAONLLUHYBJDF-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorophenylacetic acid is a useful research compound. Its molecular formula is C8H5Cl2FO2 and its molecular weight is 223.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,4-dichloro-5-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c9-5-1-4(3-7(12)13)2-6(11)8(5)10/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAONLLUHYBJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dichloro-5-fluorophenylacetic acid (DCFPA) is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, applications in medicinal chemistry, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of DCFPA includes two chlorine atoms and one fluorine atom attached to a phenylacetic acid backbone. This unique arrangement enhances its binding affinity to various biological targets, making it a subject of interest in pharmacological research.

DCFPAs biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents enhance the compound's lipophilicity and electronic properties, facilitating stronger interactions with target biomolecules.

Key Mechanisms:

  • Enzyme Inhibition : DCFPA has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound may activate or inhibit receptor signaling pathways, affecting physiological processes such as inflammation and cell proliferation.

Biological Activities

Research indicates that DCFPA exhibits several significant biological activities:

  • Anti-inflammatory Effects : Studies have demonstrated that DCFPA can reduce inflammation markers in vitro and in vivo.
  • Anticancer Properties : Preliminary data suggest that DCFPA may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity : DCFPA has shown potential antimicrobial effects against various bacterial strains, indicating its utility as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DCFPA, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
3,4-Dichlorophenylacetic AcidLacks fluorine atomModerate anti-inflammatory effects
3-Fluorophenylacetic AcidLacks chlorine atomsLimited anticancer activity
2,4-Dichloro-5-fluorophenylacetic AcidSimilar halogenation patternExhibits significant plant growth regulation

This comparison highlights how the combination of halogen substituents in DCFPA contributes to its enhanced biological activity.

Case Studies and Research Findings

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that DCFPA inhibited the activity of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is crucial for inflammation processes .
  • Anticancer Research : In a recent investigation, DCFPA was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests its potential as a therapeutic agent in oncology.
  • Antimicrobial Testing : A disc diffusion method was employed to assess the antibacterial activity of DCFPA against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones comparable to standard antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-5-fluorophenylacetic acid
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-5-fluorophenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.